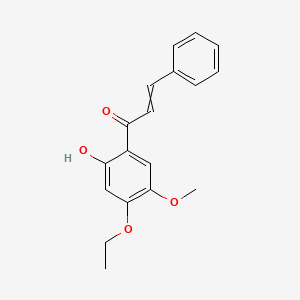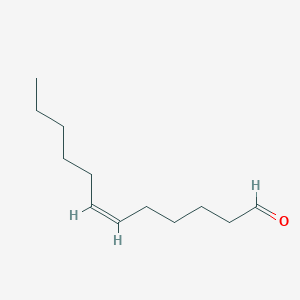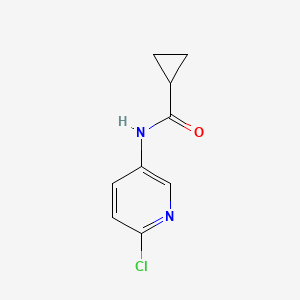
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes two benzodioxole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-benzodioxole derivatives with suitable aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and other biochemical processes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antioxidant or anti-inflammatory agent.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes, thereby altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-1,3-Benzodioxol-2-ylidene)propan-2-one: This compound shares a similar benzodioxole structure but differs in its functional groups and overall reactivity.
2H-1,3-Benzodioxole derivatives: Various derivatives of 2H-1,3-benzodioxole exhibit similar structural features but may have different chemical and biological properties.
Uniqueness
2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is unique due to its specific arrangement of benzodioxole rings and the resulting electronic and steric effects
Eigenschaften
CAS-Nummer |
120493-23-4 |
|---|---|
Molekularformel |
C14H8O4 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-2-ylidene)-1,3-benzodioxole |
InChI |
InChI=1S/C14H8O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
InChI-Schlüssel |
TUVJCVKKXWVFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(=C3OC4=CC=CC=C4O3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


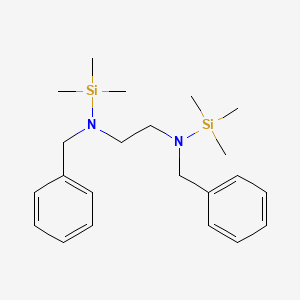

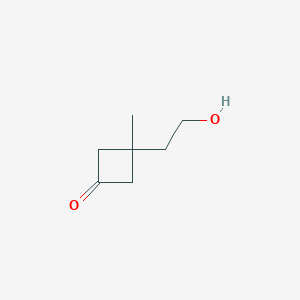
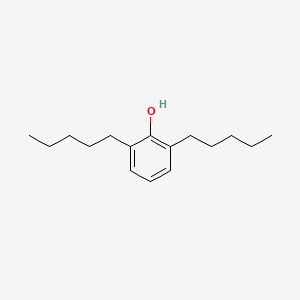
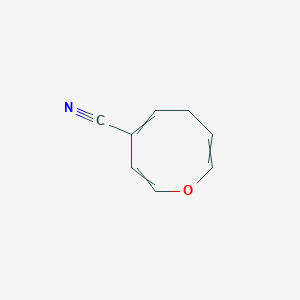
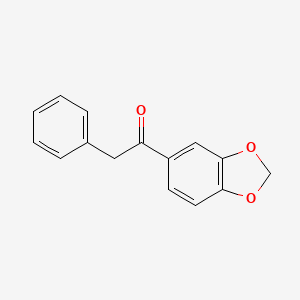

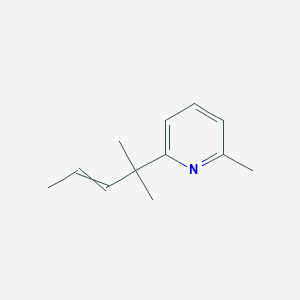
![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
